2,3-Bis(phenylsulfonyl)-1,3-butadiene 2,3-Bis(phenylsulfonyl)-1,3-butadiene
Brand Name: Vulcanchem
CAS No.: 85540-20-1
VCID: VC19310929
InChI: InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2
SMILES:
Molecular Formula: C16H14O4S2
Molecular Weight: 334.4 g/mol

2,3-Bis(phenylsulfonyl)-1,3-butadiene

CAS No.: 85540-20-1

Cat. No.: VC19310929

Molecular Formula: C16H14O4S2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(phenylsulfonyl)-1,3-butadiene - 85540-20-1

Specification

CAS No. 85540-20-1
Molecular Formula C16H14O4S2
Molecular Weight 334.4 g/mol
IUPAC Name 3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene
Standard InChI InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2
Standard InChI Key MZRCSZMGBMHTJW-UHFFFAOYSA-N
Canonical SMILES C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Electronic Properties of 2,3-Bis(phenylsulfonyl)-1,3-butadiene

Molecular Geometry and Conformational Dynamics

BPSB adopts a planar s-trans conformation due to conjugation between the sulfonyl groups and the central 1,3-butadiene backbone. X-ray crystallographic studies reveal bond lengths of approximately 1.46 Å for the C–S bonds and 1.32–1.35 Å for the C=C bonds, consistent with significant electron delocalization . The sulfonyl groups induce a dipole moment of 5.2 D, enhancing electrophilicity at the β-carbons while stabilizing intermediate carbanions through resonance.

Spectroscopic Characterization

  • 1H^{1}\text{H} NMR: The vinylic protons resonate as a singlet at δ 6.85–7.02 ppm, while the ortho- and para-protons of the phenylsulfonyl groups appear as multiplets at δ 7.45–7.89 ppm .

  • 13C^{13}\text{C} NMR: The central carbons (C2 and C3) show signals at δ 135.2–136.8 ppm, with the sulfonyl-bearing carbons at δ 143.5–144.3 ppm .

  • IR: Strong absorptions at 1305 cm1^{-1} (asymmetric S=O stretch) and 1142 cm1^{-1} (symmetric S=O stretch) confirm the sulfonyl functionality .

Synthetic Routes to 2,3-Bis(phenylsulfonyl)-1,3-butadiene

Direct Sulfonylation of 1,3-Butadiene

BPSB is typically synthesized via a two-step sequence:

Alternative Methods

  • Oxidative Coupling: Phenyl vinyl sulfoxide undergoes Cu(I)-mediated coupling to generate BPSB, albeit with lower efficiency (45–50% yield) .

  • Sulfone Metathesis: Transition-metal-catalyzed exchange between 1,3-butadiene and diphenyl disulfone provides moderate yields (55–60%) .

Reactivity Patterns and Mechanistic Insights

Michael Addition with Amines and Carbanions

BPSB undergoes regioselective 1,4-conjugate additions with soft nucleophiles:

Primary Amines

Reaction with primary amines (e.g., benzylamine) proceeds via a stepwise mechanism:

  • Initial Addition: The amine attacks C1 of BPSB, forming a stabilized carbanion intermediate.

  • Proton Shift: A -hydride shift generates a conjugated enamine.

  • Cyclization: Intramolecular nucleophilic attack yields dihydropyrrolidines (Table 1) .

Table 1: Products from BPSB and Primary Amines

AmineProductYield (%)Diastereomeric Ratio
Benzylamine2-Benzyl-1,3-dihydropyrrolidine7892:8
Cyclohexylamine2-Cyclohexyl-1,3-dihydropyrrolidine6585:15

Malonate Esters

Soft carbanions (e.g., dimethyl malonate) add to BPSB, followed by sulfinate elimination and cyclization to form bicyclo[3.3.0]octenes. The reaction is stereospecific: (E)- and (Z)-configured malonates yield distinct diastereomers (Table 2) .

Table 2: Stereochemical Outcomes with Malonate Esters

Malonate ConfigurationProduct ConfigurationYield (%)
(E)-Dimethyl (3-cyano-2-propenyl)propanedioateendo-Bicyclo[3.3.0]octene82
(Z)-Dimethyl (3-cyano-2-propenyl)propanedioateexo-Bicyclo[3.3.0]octene79

[2+2]-Cycloadditions and Annulations

When malonate esters contain tethered π-bonds (e.g., 2-((5-oxo-2,5-dihydrofuranyl)methyl)malonate), BPSB participates in intramolecular [2+2]-cycloadditions. This forms bicyclo[4.2.0]octane derivatives via a transient allene intermediate . The reaction pathway is highly dependent on the tether length and substitution pattern:

BPSB+MalonateNaHAllene IntermediateΔBicyclo[4.2.0]octane[1][4]\text{BPSB} + \text{Malonate} \xrightarrow{\text{NaH}} \text{Allene Intermediate} \xrightarrow{\Delta} \text{Bicyclo[4.2.0]octane} \quad[1][4]

Applications in Natural Product Synthesis

Azatricyclic Core of (±)-Halichlorine

BPSB enables a concise synthesis of the azatricyclic core (IX) of (±)-halichlorine, a marine alkaloid with anti-inflammatory properties. Key steps include:

Scheme 1:

Oxime (I)+BPSB (II)THF, -78°CTricyclic SulfoneNa/HgPiperidinone (V)[3][4]\text{Oxime (I)} + \text{BPSB (II)} \xrightarrow{\text{THF, -78°C}} \text{Tricyclic Sulfone} \xrightarrow{\text{Na/Hg}} \text{Piperidinone (V)} \quad[3][4]

Fused Cyclopentenes

BPSB’s tandem Michael addition-cyclization sequence has been leveraged to synthesize bicyclo[3.3.0]octenes, structural motifs found in terpenoids and polyketides. For example, reaction with γ-substituted β,γ-alkenyl malonates affords products with >90% diastereoselectivity .

Recent Methodological Advances

Tandem Michael/Aldol/Retro-aldol Sequences

Li et al. (2022) reported a BPSB-mediated cascade reaction between phenacylmalononitriles and maleimides, yielding bicyclic cyclopentenes with all-carbon quaternary centers. The process involves:

  • Michael Addition: Malononitrile attacks BPSB.

  • Aldol Cyclization: Intramolecular aldol reaction forms a six-membered ring.

  • Retro-aldol Rearrangement: Ring contraction generates the cyclopentene core (85% yield, dr >20:1) .

Sulfinate-Organocatalyzed Annulations

Martzel et al. (2018) developed a phase-transfer catalytic system using BPSB and 1,1-dicyano olefins. The sulfinate anion generated in situ facilitates [3+2]-annulations, producing cyclopentane derivatives with 89% enantiomeric excess (ee) .

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